molecular formula C11H19NO2 B101479 1-Aminodecahydronaphthalene-1-carboxylic acid CAS No. 18672-75-8

1-Aminodecahydronaphthalene-1-carboxylic acid

Cat. No. B101479
CAS RN: 18672-75-8
M. Wt: 197.27 g/mol
InChI Key: OYOLNPDLMYVECC-UHFFFAOYSA-N
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Description

1-Aminodecahydronaphthalene-1-carboxylic acid, also known as ADCA, is a cyclic amino acid that is commonly used in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Aminodecahydronaphthalene-1-carboxylic acid is not well understood, but it is believed to act as a competitive inhibitor of aminoacyl-tRNA synthetase, which is an enzyme involved in protein synthesis. This inhibition can lead to the disruption of protein synthesis and the eventual death of the cell.

Biochemical And Physiological Effects

1-Aminodecahydronaphthalene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of immune function. Additionally, this compound has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-Aminodecahydronaphthalene-1-carboxylic acid has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on 1-Aminodecahydronaphthalene-1-carboxylic acid, including further exploration of its potential therapeutic applications, the development of new synthesis methods, and the investigation of its potential as a tool for studying cellular processes. Additionally, the use of 1-Aminodecahydronaphthalene-1-carboxylic acid in combination with other compounds may lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

1-Aminodecahydronaphthalene-1-carboxylic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis utilizes enzymes to catalyze the formation of 1-Aminodecahydronaphthalene-1-carboxylic acid.

Scientific Research Applications

1-Aminodecahydronaphthalene-1-carboxylic acid has been widely used in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a variety of potential applications, including as a building block for peptide synthesis, as a chiral auxiliary in asymmetric synthesis, and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

1-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOLNPDLMYVECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306866
Record name 1-Aminodecahydronaphthalene-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90306866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminodecahydronaphthalene-1-carboxylic acid

CAS RN

18672-75-8
Record name 1-Naphthalenecarboxylic acid, 1-aminodecahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18672-75-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 180711
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC180711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminodecahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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